4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid
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Overview
Description
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a quinoxaline core and a sulfonylamino group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamidophenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of quinoxaline N-oxides.
Reduction Products: Reduction can yield amine derivatives.
Substitution Products: Substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Pharmacology: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It inhibits key enzymes in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it modulates signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino Benzoic Acid Derivatives: These compounds share a similar benzoic acid core but differ in their substituents and biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dihydroquinoxalines, exhibit similar pharmacological properties.
Uniqueness
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid is unique due to its specific combination of a quinoxaline core and a sulfonylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H19N5O5S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C23H19N5O5S/c1-14(29)24-16-10-12-18(13-11-16)34(32,33)28-22-21(26-19-4-2-3-5-20(19)27-22)25-17-8-6-15(7-9-17)23(30)31/h2-13H,1H3,(H,24,29)(H,25,26)(H,27,28)(H,30,31) |
InChI Key |
AZYFTAYNMPTQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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